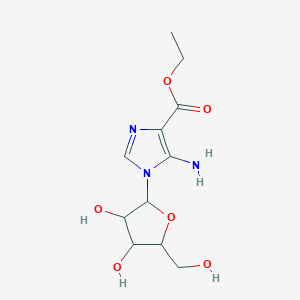

Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate

Description

Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate is a nucleoside analog featuring an imidazole core substituted with an ethyl carboxylate group at position 4 and an amino group at position 5. The compound’s molecular formula is C₁₂H₁₈N₃O₇, with a molecular weight of 316.33 g/mol.

Properties

CAS No. |

53294-13-6 |

|---|---|

Molecular Formula |

C11H17N3O6 |

Molecular Weight |

287.27 g/mol |

IUPAC Name |

ethyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate |

InChI |

InChI=1S/C11H17N3O6/c1-2-19-11(18)6-9(12)14(4-13-6)10-8(17)7(16)5(3-15)20-10/h4-5,7-8,10,15-17H,2-3,12H2,1H3 |

InChI Key |

CIOFMTDTBDVWFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |

Origin of Product |

United States |

Preparation Methods

Sugar Moiety Preparation and Functionalization

The sugar part, a 3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl unit, is often derived from ribose or related carbohydrates. Key steps include:

- Protection of hydroxyl groups to control regioselectivity

- Selective oxidation or reduction to introduce hydroxymethyl and dihydroxy functionalities

- Use of ethylene carbonate or other cyclic carbonates for ring modifications

- Reaction of cytidine with ethylene carbonate in N,N-dimethylformamide at 82 °C for 2 hours yielded a protected sugar intermediate with 47.7% yield. The reaction involved stirring cytidine in DMF, adding ethylene carbonate, heating, followed by cooling, methanol addition, and purification by filtration and washing.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sugar modification | Cytidine + ethylene carbonate, DMF, 82 °C, 2 h | 47.7 | Purity ~79%, followed by methanol treatment |

Imidazole Ring Formation and Functionalization

The imidazole ring with amino and carboxylate groups is typically synthesized or modified through:

- Introduction of amino groups via amination reactions

- Esterification to form ethyl carboxylate groups using ethylating agents or acid chlorides

- Use of protecting groups to prevent side reactions during coupling

Coupling of Sugar and Imidazole Units

The glycosidic bond formation between the sugar and imidazole moieties is a critical step, often achieved by:

- Activation of the sugar moiety (e.g., as a halide or trichloroacetimidate)

- Nucleophilic substitution by the imidazole nitrogen

- Use of catalysts or promoters such as Lewis acids

Purification and Characterization

Purification methods include:

- Flash chromatography on silica gel using solvent gradients (e.g., dichloromethane-methanol mixtures)

- Recrystallization from suitable solvents

- Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)

Detailed Experimental Data from Related Compounds

While direct preparation data for the exact compound is limited, closely related nucleoside analogs provide insight:

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Sugar modification | Cytidine + ethylene carbonate, DMF, 82 °C, 2 h | 47.7 | Moderate yield, requires purification |

| Halogenation (iodination) | Cytidine + iodine + iodic acid, acetic acid, CCl4, 40 °C, 6 h | 85.1 | High yield, used for further functionalization |

| Amination and esterification | Amination reagents + ethyl ester formation agents | Variable | Requires protection/deprotection steps |

| Glycosidic bond formation | Activated sugar + imidazole derivative, Lewis acid catalyst | Variable | Critical step for coupling |

| Purification | Flash chromatography, recrystallization | - | Essential for product purity |

Research Findings and Considerations

- The preparation of such nucleoside analogs demands careful control of stereochemistry, especially at the sugar moiety, to ensure biological activity.

- Protection of hydroxyl groups is crucial to avoid side reactions during coupling and functional group transformations.

- Use of mild reaction conditions (e.g., room temperature to 82 °C) helps preserve sensitive functional groups.

- Yields vary depending on the step, with iodination reactions generally providing high yields, while sugar modifications and coupling steps may have moderate yields.

- Purification by chromatography is standard to achieve high purity, often necessary for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can lead to fully saturated imidazole derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

THF Moiety : The target compound and Compound 6 share the THF ring with hydroxyl and hydroxymethyl groups, enhancing hydrophilicity and hydrogen-bonding capacity compared to simpler analogs like the hydrochloride salt in .

Functional Groups :

- The ethyl carboxylate group in the target compound and HR422529 contrasts with the carboximidamide in Compound 6 and the carboxamide in AICAR. These differences influence electronic properties and biological interactions.

- Halogenation : HR422529 contains a fluoro substituent , which may enhance metabolic stability and lipophilicity compared to the hydroxyl-rich target compound .

Physicochemical Properties

- Solubility : AICAR’s solubility in DMSO (22 mM) reflects its polar carboxamide and ribose moieties. The target compound’s hydroxyl-rich THF ring may confer similar solubility in polar solvents, though experimental data are lacking .

- Purity and Stability : Compound 6 achieves 95% HPLC purity, while AICAR exceeds 98%, highlighting the importance of chromatographic methods in isolating nucleoside analogs .

Biological Activity

Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an imidazole ring, a tetrahydrofuran ring, and multiple hydroxyl groups. Its molecular formula is with a molecular weight of approximately 273.27 g/mol. The presence of these functional groups contributes to its biological activity and interaction with various biomolecules.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.

These mechanisms suggest potential roles in treating conditions related to inflammation and other metabolic disorders.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity. In vitro studies have demonstrated significant inhibition against various bacterial strains. For instance, it showed effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as an anti-inflammatory agent. Studies have shown that it can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, indicating a potential role in protecting against oxidative stress-related damage.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and B. subtilis | |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |

| Antioxidant | Effective free radical scavenging |

Case Study: In Vivo Efficacy

In a recent study involving animal models, the administration of this compound resulted in significant reductions in inflammatory markers following induced arthritis. The study highlighted the compound's potential as a therapeutic agent in managing autoimmune conditions.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to elucidate its unique properties:

| Compound Name | Structural Differences | Notable Activity |

|---|---|---|

| Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxylate | Different position of carboxylate group | Similar anti-inflammatory effects |

| Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxamide | Amide group instead of ester | Enhanced solubility |

Q & A

Synthesis Optimization

Q: What experimental parameters are critical for optimizing the synthesis of Ethyl 5-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-4-carboxylate? A: Key parameters include reaction temperature, duration, and catalyst selection. A reflux method using acetic acid (100 mL) with sodium acetate (0.1 mol) as a base, heated for 3–5 hours, is effective for imidazole derivatives . Monitoring reaction progress via TLC or HPLC ensures intermediate formation. Post-reaction purification (e.g., recrystallization from DMF/acetic acid mixtures) minimizes impurities. Adjusting substituents on the tetrahydrofuran or imidazole rings may require tailored solvent systems (e.g., ethanol for polar intermediates) .

Structural Confirmation

Q: What advanced methodologies validate the molecular structure of this compound in crystallographic studies? A: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. SHELX programs enable precise determination of bond lengths, angles, and hydrogen bonding networks . For non-crystalline samples, high-resolution NMR (e.g., , ) combined with FTIR can confirm functional groups, such as the carboxylate ester (C=O stretch ~1700 cm) and hydroxyl groups (broad peaks ~3300 cm) .

Hydrogen Bonding and Stability

Q: How can hydrogen bonding patterns influence the stability of this compound in solid-state formulations? A: Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., , ) that stabilize crystal lattices . For example, the tetrahydrofuran moiety’s hydroxyl groups may form intermolecular bonds with the imidazole ring’s amino group, enhancing thermal stability. Stability studies under varying humidity/temperature conditions (referencing SDS guidelines ) can quantify degradation pathways.

Data Contradictions in Crystallography

Q: How should researchers address discrepancies in crystallographic data during refinement? A: Use validation tools like checkCIF (CCDC) to flag outliers in bond distances/angles or displacement parameters . SHELXL’s robust refinement options (e.g., TWIN commands for twinned crystals) resolve ambiguities in electron density maps . For severe contradictions, re-measuring data at higher resolution or revisiting synthesis/purification steps to exclude co-crystallized solvents is advised.

Derivative Synthesis for SAR Studies

Q: What strategies enable synthesis of derivatives to explore structure-activity relationships (SAR)? A: Substituent variation at the imidazole 4-carboxylate or tetrahydrofuran positions can be achieved via:

- Alkylation/arylation: Introduce alkyl/aryl groups (e.g., propyl, phenyl) using nucleophilic substitution .

- Ester hydrolysis: Convert the ethyl ester to a carboxylic acid for improved solubility or further functionalization .

- Cross-coupling: Suzuki-Miyaura reactions to attach heterocyclic moieties (e.g., thiophene, furan) at the imidazole 5-position .

Purity Assessment and Analytical Pitfalls

Q: What analytical techniques are essential for assessing purity, and what pitfalls should be avoided? A:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. Ensure mobile-phase compatibility (e.g., acetonitrile/water with 0.1% TFA) .

- Mass spectrometry (HRMS): Confirm molecular ion peaks ([M+H]) and rule out adducts.

- Common pitfalls: Degradation during analysis (e.g., ester hydrolysis under acidic conditions) requires strict temperature control .

Handling Hygroscopicity and Storage

Q: How should hygroscopicity be managed during storage and handling? A: Store the compound in desiccators with anhydrous silica gel at –20°C to prevent hydrolysis of the ester group . For hygroscopic batches, lyophilization or formulation as a stable salt (e.g., hydrochloride) may improve shelf life. Dynamic vapor sorption (DVS) studies quantify moisture uptake .

Advanced Computational Modeling

Q: What computational approaches predict intermolecular interactions for co-crystal design? A: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen-bond strengths and molecular electrostatic potentials. Pair these with CrystalExplorer for Hirshfeld surface analysis to identify likely co-formers (e.g., carboxylic acids for salt formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.